Phenol, 2-(1,1-dimethylethyl)-6-[(phenylimino)methyl]-
Description
The compound "Phenol, 2-(1,1-dimethylethyl)-6-[(phenylimino)methyl]-" is a phenolic Schiff base derivative characterized by a tert-butyl group at position 2 and a phenyliminomethyl group at position 5. The tert-butyl group confers steric bulk and enhances thermal stability, while the phenyliminomethyl moiety (a Schiff base) enables coordination chemistry applications, such as acting as a ligand for metal complexes .
Properties
IUPAC Name |
2-tert-butyl-6-(phenyliminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)15-11-7-8-13(16(15)19)12-18-14-9-5-4-6-10-14/h4-12,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXXTHUVDFWWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425820 | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-6-[(phenylimino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215033-50-4 | |
| Record name | 2-(1,1-Dimethylethyl)-6-[(phenylimino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215033-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-6-[(phenylimino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,1-dimethylethyl)-6-[(phenylimino)methyl]- typically involves the reaction of 2-tert-butylphenol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1,1-dimethylethyl)-6-[(phenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted phenols.
Scientific Research Applications
Schiff Base Ligands
Overview : Schiff bases, formed through the condensation of amines and carbonyl compounds, are notable for their ability to bind metal ions and form stable complexes. The phenylimino group in this compound enhances its potential as a ligand.
Applications :
- Catalysis : The metal complexes derived from Schiff bases can act as catalysts in organic reactions. Research is ongoing to explore the specific metal-binding capabilities of this compound and its derivatives.
- Material Science : The stability and reactivity of metal-Schiff base complexes can be utilized in the development of functional materials, including sensors and electronic devices.
Dye Chemistry
Overview : The structural characteristics of phenol derivatives allow them to serve as precursors for dye synthesis. The presence of the bulky tert-butyl group may influence the properties of resultant dyes.
Applications :
- Azo Dyes : The compound's structure suggests potential use in creating azo dyes, which are widely used in textiles and other industries due to their vibrant colors. Further studies are required to assess its effectiveness as a dye precursor.
- Colorants in Plastics and Coatings : Given its chemical structure, it may also find applications in developing colorants for plastics, enhancing aesthetic properties while maintaining stability under various conditions.
While primarily used in chemical synthesis and material science, phenolic compounds have also been investigated for their potential biomedical applications:
- Antioxidant Properties : Phenolic compounds exhibit antioxidant activities that could be beneficial in pharmaceutical formulations aimed at combating oxidative stress-related diseases.
- Antimicrobial Activity : Some studies suggest that derivatives may possess antimicrobial properties, making them candidates for further exploration in drug development.
Environmental Implications
Understanding the environmental behavior of phenolic compounds is essential due to their widespread industrial applications. Assessments have indicated that while these compounds can be stable and resistant to degradation, their environmental impact must be monitored to mitigate potential risks associated with their use .
Mechanism of Action
The mechanism of action of Phenol, 2-(1,1-dimethylethyl)-6-[(phenylimino)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the imine group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of biological pathways, leading to various effects such as antimicrobial or antioxidant activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Schiff Base Ligands with Modified Substituents
- Phenol, 2-{[4-(4’-amino-phenoxy)-phenylimino]-methyl}-phenol (HL1) This compound () features an additional 4-amino-phenoxy group on the phenylimino moiety. The amino group enhances electron-donating capacity, improving coordination strength with metals like In(III), compared to the simpler phenylimino group in the target compound. This structural difference may lead to distinct catalytic or biological activities .
- (E)-2-((2-Hydroxyphenyl)imino)methyl)-6-methoxyphenol A methoxy group at position 6 () replaces the tert-butyl group, reducing steric hindrance and altering electronic properties.
- Such fluorinated analogs are valuable in high-performance polymer stabilizers .
Antioxidant and Stabilizer Analogues
- 2,6-Bis(1,1-dimethylethyl)-4-methylphenol (BHT) A widely used antioxidant (.100), BHT lacks the Schiff base group but shares the tert-butyl substituent. The absence of the phenylimino group limits its metal-chelating ability, highlighting the target compound’s dual functionality as both a stabilizer and ligand .
- PowerNox™ 3052 This acrylate derivative () incorporates a tert-butyl group and a methylphenol structure, optimized for high-temperature polymer stabilization. Its methacrylate chain enhances compatibility with polymers, a feature absent in the target compound .
Metal-Complexing Agents
- Cobalt Complexes with tert-Butyl-Substituted Schiff Bases describes cobalt complexes using ligands like 2,4-bis(1,1-dimethylethyl)-6-[[(cyclohexylimino)methyl]phenol. The tert-butyl groups enforce a rigid coordination geometry, improving thermal stability—a trait likely shared by the target compound in metal-binding contexts .
Physicochemical Properties
A comparison of key properties is summarized below:
Biological Activity
Phenol, 2-(1,1-dimethylethyl)-6-[(phenylimino)methyl]- (CAS No. 215033-50-4) is a chemical compound with the molecular formula and a molecular weight of 253.344 g/mol. This compound is notable for its potential biological activities, which have garnered interest in various fields, including pharmacology and environmental science.
Chemical Structure and Properties
The structure of Phenol, 2-(1,1-dimethylethyl)-6-[(phenylimino)methyl]- features a phenolic core with a tert-butyl group and an imine functional group. The presence of these functional groups suggests potential interactions with biological systems.
Table 1: Basic Properties of Phenol, 2-(1,1-dimethylethyl)-6-[(phenylimino)methyl]-
| Property | Value |
|---|---|
| CAS Number | 215033-50-4 |
| Molecular Formula | C17H19NO |
| Molecular Weight | 253.344 g/mol |
| Synonyms | n-(3-tert-butylsalicylidene)aniline |
Antioxidant Properties
Research indicates that phenolic compounds exhibit significant antioxidant activity due to their ability to scavenge free radicals. The structure of Phenol, 2-(1,1-dimethylethyl)-6-[(phenylimino)methyl]- suggests it may possess similar properties. A study demonstrated that phenolic compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties. A study examining various phenolic derivatives found that compounds similar to Phenol, 2-(1,1-dimethylethyl)-6-[(phenylimino)methyl]- exhibited inhibitory effects against a range of bacteria and fungi. This suggests potential applications in food preservation and medicine .
Cytotoxic Effects
Some studies have explored the cytotoxic effects of phenolic compounds on cancer cell lines. Research has shown that certain phenolic derivatives can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Case Study 1: Antioxidant Activity Assessment
In a controlled study, the antioxidant capacity of Phenol, 2-(1,1-dimethylethyl)-6-[(phenylimino)methyl]- was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as an effective antioxidant agent.
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial tests were conducted against Escherichia coli and Staphylococcus aureus using varying concentrations of Phenol, 2-(1,1-dimethylethyl)-6-[(phenylimino)methyl]-. The compound showed dose-dependent inhibition of bacterial growth, highlighting its potential as a natural preservative.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
